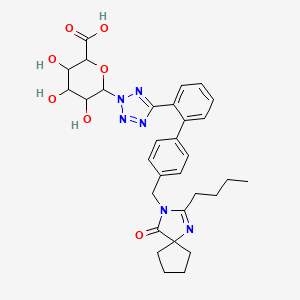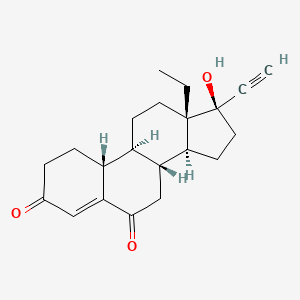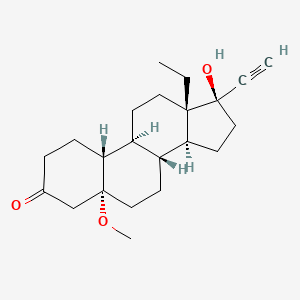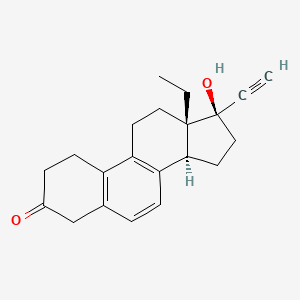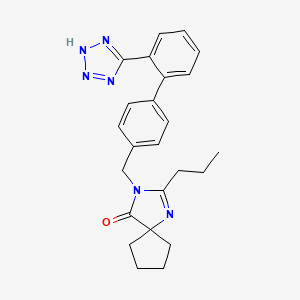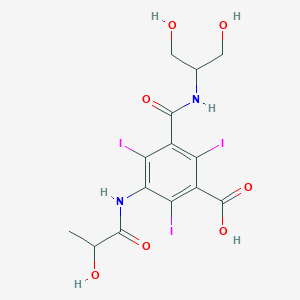
Iopamidol Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iopamidol Impurity D involves the use of a novel compound as a starting material. The process includes the addition of triethylamine or diisopropylethylamine in N-dimethylacetamide solution, followed by the addition of thanomin. The reaction is carried out at room temperature, and the product is obtained after refluxing and filtration .
Industrial Production Methods
The industrial production of this compound involves preparative high-performance liquid chromatography (prep-HPLC) for the separation and purification of the compound. This method ensures high purity and recovery rates, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Iopamidol Impurity D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Iopamidol Impurity D is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quality control of iopamidol.
Biology: The compound is used in biological studies to understand the behavior and interactions of iodinated contrast agents.
Medicine: It plays a crucial role in the development and testing of new contrast agents for medical imaging.
Wirkmechanismus
The mechanism of action of Iopamidol Impurity D involves its interaction with specific molecular targets and pathways. As an impurity of iopamidol, it shares similar properties and mechanisms. Iopamidol works by absorbing X-rays, allowing for clearer imaging of blood vessels, organs, and other tissues during radiologic examinations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iopamidol Impurity A: 5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.
Iopamidol Impurity H: 4-Chloro-N,N′-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(2-hydroxypropanoyl)amino)2,6-diiodobenzene-1,3-dicarboxamide.
Uniqueness
Iopamidol Impurity D is unique due to its specific chemical structure and properties, which make it an essential reference standard for the quality control of iopamidol. Its distinct functional groups and reactivity patterns differentiate it from other impurities and related compounds .
Eigenschaften
CAS-Nummer |
87932-11-4 |
|---|---|
Molekularformel |
C14H15I3N2O7 |
Molekulargewicht |
703.99 g/mol |
IUPAC-Name |
3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C14H15I3N2O7/c1-4(22)12(23)19-11-9(16)6(13(24)18-5(2-20)3-21)8(15)7(10(11)17)14(25)26/h4-5,20-22H,2-3H2,1H3,(H,18,24)(H,19,23)(H,25,26)/t4-/m0/s1 |
InChI-Schlüssel |
BWAZWHDKQIBKFB-BYPYZUCNSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
Isomerische SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
Kanonische SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(S)-3-[[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]carbonyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodobenzoic Acid |
Herkunft des Produkts |
United States |
Q1: What is the significance of synthesizing Iopamidol Impurity D?
A1: While the abstract doesn't explicitly state the purpose or characteristics of this compound, it's likely synthesized for the following reasons:
- Reference Standard: Impurities, even in trace amounts, can impact the safety and efficacy of pharmaceutical products. Having a synthesized and characterized sample of Impurity D allows for its use as a reference standard in analytical techniques. This ensures accurate identification and quantification of this impurity in Iopamidol drug substance and finished products. []
- Quality Control: By having access to Impurity D, manufacturers can develop and refine analytical methods specifically designed to detect and quantify it during Iopamidol production. This contributes to better quality control and ensures the final product meets regulatory standards for purity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



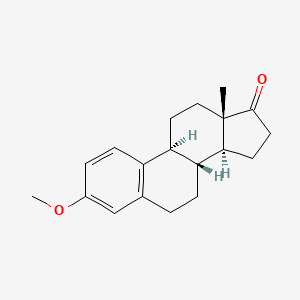
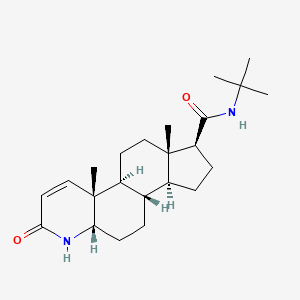
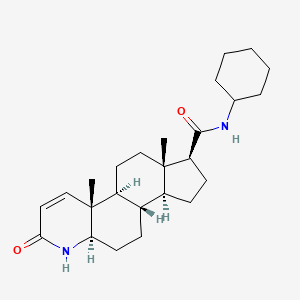
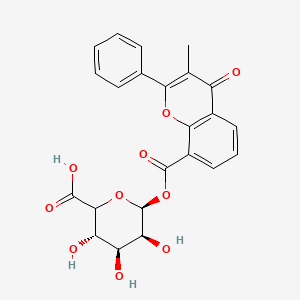
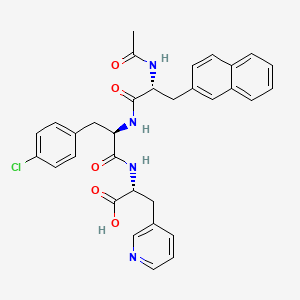
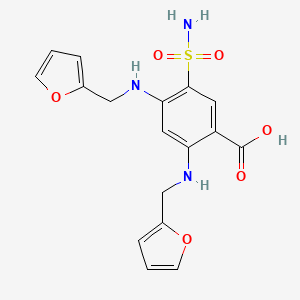
![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/new.no-structure.jpg)

